2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide features a thieno[3,2-d]pyrimidine core substituted with a 2-hydroxyethyl group at position 3 and a thioacetamide linkage to a 2-(trifluoromethyl)phenyl group. This structure is structurally analogous to kinase inhibitors and anticancer agents, as the thieno[3,2-d]pyrimidine scaffold is known for its bioactivity . The trifluoromethylphenyl moiety may contribute to target binding via hydrophobic interactions and electron-withdrawing effects .
Properties
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3S2/c18-17(19,20)10-3-1-2-4-11(10)21-13(25)9-28-16-22-12-5-8-27-14(12)15(26)23(16)6-7-24/h1-5,8,24H,6-7,9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGULPIATWUVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes likeThreonine Tyrosine Kinase (TTK) and Myeloperoxidase (MPO) . These enzymes play crucial roles in cell division and immune response, respectively.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other thieno[3,2-d]pyrimidin-4(3h)-one derivatives, it may bind to its target enzyme and inhibit its activity. This inhibition could lead to changes in cellular processes controlled by the target enzyme.
Biochemical Pathways
If we consider its potential targets, the inhibition of ttk could affect cell division and growth, while the inhibition of mpo could impact the immune response.
Pharmacokinetics
Similar compounds have shown good traditional drug-like properties. This suggests that the compound could have acceptable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Biological Activity
Chemical Structure and Properties
The compound's IUPAC name is ethyl 2-[[2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate , with a molecular formula of and a molecular weight of 433.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.
Antitumor Activity
Recent studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit substantial antitumor activity. For instance, compounds similar to the target compound have demonstrated effectiveness in inhibiting tumor growth in various cancer models. A notable study indicated that modifications at the 6-position of the thieno[3,2-d]pyrimidine significantly enhanced potency and tumor suppression profiles compared to non-modified analogs.
Antiviral Properties
The compound has also been investigated for its antiviral properties. Research indicates that thieno[3,2-d]pyrimidine derivatives can act against herpesviruses, suggesting that the target compound may possess similar antiviral mechanisms. These mechanisms often involve inhibition of viral replication and interference with viral protein synthesis .
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleic acid synthesis or viral replication.
- Cell Cycle Arrest : It has been suggested that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in tumor cells, promoting cell death.
Case Studies
-
Antitumor Efficacy : In a study involving various cancer cell lines, the compound exhibited IC50 values indicating potent cytotoxicity against breast and lung cancer cells. The results suggest that structural modifications can enhance efficacy against specific cancer types.
Cell Line IC50 (µM) MCF-7 (Breast) 5.6 A549 (Lung) 4.8 HeLa (Cervical) 6.1 -
Antiviral Activity : In vitro assays showed that the compound inhibited HSV-1 and HSV-2 replication at low micromolar concentrations, indicating its potential as an antiviral agent.
Virus IC50 (µM) HSV-1 12.0 HSV-2 10.5
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive toxicity profiles in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the pyrimidine ring and the arylacetamide group, influencing physicochemical and biological properties:
*Estimated based on structural similarity.
- Hydroxyethyl vs. Chlorophenyl/Methoxyphenyl : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the chlorophenyl (logP ~3.5) and methoxyphenyl (logP ~2.8) substituents in analogs . This modification may reduce off-target binding to hydrophobic pockets.
- Trifluoromethylphenyl vs. Benzothiazolyl : The 2-(trifluoromethyl)phenyl group offers a balance of hydrophobicity and electronic effects, whereas the benzothiazolyl group in may enhance π-π stacking with kinase active sites .
Physicochemical and ADMET Properties
- Solubility : The hydroxyethyl group increases aqueous solubility compared to chlorophenyl analogs, as seen in compounds with similar substitutions .
- Metabolic Stability : Methoxy groups () resist oxidation better than hydroxyethyl, which may undergo glucuronidation .
- Melting Points : Most analogs are solids with melting points >200°C (e.g., 230°C for ), suggesting the target compound is similarly stable .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yields?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., thieno[3,2-d]pyrimidinone derivatives) can react with activated acetamide moieties under mild conditions (e.g., DMF as solvent, 60–80°C). Key adjustments for yield optimization include:
- Solvent selection : Polar aprotic solvents like NMP (N-methyl-2-pyrrolidone) enhance solubility of intermediates, as seen in analogous pyrimidine syntheses .
- Catalyst use : Metal-free conditions reduce side reactions; for fluorinated analogs, base-mediated reactions at 120°C for 16 hours achieved 31% yield .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) effectively isolates the product .
- Data Table :
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Thiol coupling | NMP, 120°C, 16 h | 31% | |
| Purification | CH₂Cl₂/MeOH (50:1) | 80% (crude) |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H NMR : Critical for confirming substituent positions (e.g., δ 12.50 ppm for NH in DMSO-d₆ ). Conflicting peaks may arise from tautomerism; use variable-temperature NMR to stabilize conformers.
- Mass Spectrometry : High-resolution MS (HRMS) resolves isotopic patterns (e.g., [M+H]+ at m/z 344.21 ).
- Elemental Analysis : Discrepancies in C/N/S ratios (e.g., calculated vs. observed: C 45.36 vs. 45.29) suggest impurities; repeat combustion analysis with recalibrated instruments .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and correlate with activity. For example, ICReDD’s reaction path search methods optimize reaction conditions computationally before experimentation .
- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinase inhibitors). Prioritize derivatives with trifluoromethyl groups for enhanced lipophilicity and target engagement .
- Data Integration : Combine computed parameters (e.g., logP, polar surface area) with experimental IC₅₀ values to build QSAR models .
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain poor in vivo efficacy despite in vitro potency. Modify the 2-hydroxyethyl group to reduce phase II metabolism .
- Formulation Adjustments : Use nanoemulsions or prodrug strategies (e.g., acetylated derivatives) to improve bioavailability, as seen in structurally related pyrimidine analogs .
- Dose-Response Re-evaluation : Apply statistical experimental design (e.g., factorial analysis) to identify confounding variables (e.g., animal diet, dosing intervals) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the thieno[3,2-d]pyrimidinone scaffold with pyrido[2,3-d]pyrimidinone to enhance solubility, as demonstrated in analogs with 4-ethoxyphenyl groups .
- Substituent Screening : Test halogenated (e.g., Cl, F) or trifluoromethyl groups at the phenylacetamide position; fluorine substitution improved target selectivity in pyrazole derivatives .
- Bioisosteric Replacement : Substitute the thioether linkage with sulfone or phosphonate groups to modulate electronic effects, as proposed for pyridine-based scaffolds .
Data Contradiction Analysis
Q. How should researchers address discrepancies in elemental analysis results for this compound?
- Methodological Answer :
- Replicate Experiments : Perform triplicate analyses to rule out instrumentation errors. For example, observed vs. calculated sulfur content (9.30 vs. 9.32) may indicate trace solvent retention .
- Alternative Techniques : Complement with X-ray photoelectron spectroscopy (XPS) for direct quantification of heteroatoms (e.g., S, N).
- Purification Validation : Use TLC or HPLC to confirm purity >95% before analysis .
Experimental Design
Q. What statistical methods optimize the synthesis and testing of derivatives?
- Methodological Answer :
- Factorial Design : Vary temperature, solvent, and catalyst loading to identify critical factors. For example, a 2³ factorial design reduced the number of experiments by 50% in pyrimidine optimization .
- Response Surface Methodology (RSM) : Model non-linear relationships between reaction variables (e.g., time, concentration) and yield .
- Machine Learning : Train algorithms on historical reaction data to predict optimal conditions for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
